molecular formula C20H17ClN4O3S B6559280 4-chloro-N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 921791-91-5

4-chloro-N-(4-{[(4-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

Cat. No.: B6559280
CAS No.: 921791-91-5
M. Wt: 428.9 g/mol
InChI Key: VBSXZBFWHCNJDK-UHFFFAOYSA-N
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Description

This compound is a benzamide-thiazole hybrid featuring a 4-chlorophenyl group linked to a 1,3-thiazol-2-yl core via a carboxamide bridge. The thiazole ring is further substituted with a [(4-acetamidophenyl)carbamoyl]methyl moiety. The 4-acetamidophenyl group may enhance solubility or receptor binding compared to simpler aryl substituents, while the thiazole core is a common pharmacophore in medicinal chemistry .

Properties

IUPAC Name

N-[4-[2-(4-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-12(26)22-15-6-8-16(9-7-15)23-18(27)10-17-11-29-20(24-17)25-19(28)13-2-4-14(21)5-3-13/h2-9,11H,10H2,1H3,(H,22,26)(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSXZBFWHCNJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several benzamide-thiazole derivatives. Key comparisons include:

Compound Name Key Structural Differences Biological Activity/Application References
4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide 3-Fluoro-4-methylphenyl instead of 4-acetamidophenyl Not explicitly stated; assumed kinase modulation
2-chloro-N-(4-phenylthiazol-2-yl)-acetamide Acetamide linker replaces carbamoylmethyl; lacks benzamide and 4-acetamidophenyl groups Anticancer screening (unspecified targets)
EMAC2062 (2-{3-[{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-phenyl}benzamide) Hydrazine-ylidene linker; 4-chlorophenyl-thiazole core with benzamide substituent HIV-1 reverse transcriptase inhibition
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Benzylidene imine linker; lacks carbamoyl-methyl and acetamidophenyl groups Cyclin-dependent kinase (CDK) inhibition
4-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Sulfamoyl linker replaces carbamoylmethyl; thiazole directly bonded to sulfonamide group Unreported (structural analog for SAR)

Physicochemical and Pharmacokinetic Properties

  • Solubility: The acetamidophenyl carbamoyl moiety may improve aqueous solubility relative to fully nonpolar derivatives like 4-(4-chlorophenyl)-N-benzylidene-thiazol-2-amine .

Key Research Findings and Limitations

  • Structure-Activity Relationship (SAR) :
    • The carbamoylmethyl linker is critical for maintaining conformational flexibility, as rigidified analogs (e.g., benzylidene imines) show reduced kinase inhibition .
    • Chlorine at the benzamide’s para position enhances target affinity, as seen in EMAC2062 and related HIV-1 RT inhibitors .
  • Unresolved Questions: No direct data exists for the target compound’s potency against specific kinases or tumors. Metabolic stability and toxicity profiles remain unstudied.

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